1-(ビス(4-クロロフェニル)メチル)-4-メチルピペラジン
説明
CAY10704 is a potent inhibitor of hepatitis C virus (HCV) infection (EC50 = 17 nM) that displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells (CC50 = 21.3 µM). It displays good pharmacokinetics in mice when delivered intraperitoneally, with preferential liver distribution without significant hepatotoxicity. CAY10704 is selective for HCV over dengue virus (EC50 = 4.62 µM).
科学的研究の応用
抗うつ薬研究
CAY10704: は、うつ病の治療に一般的に使用される薬物の一種である選択的セロトニン再取り込み阻害薬(SERT)としての可能性について評価されてきました 。この化合物の構造と活性は、セルトラリンなどの他の抗うつ薬と比較されており、セロトニン取り込み阻害のインビトロ研究で有望な結果を示しています。
抗結核(TB)薬
CAY10704のファーマコフォアの特徴は、抗TB薬BM212のものに似ています。この類似性により、CAY10704が潜在的な抗TB化合物として探求されてきました。 仮想スクリーニングとドッキングシミュレーションにより、CAY10704はセロトニン再取り込みトランスポータータンパク質に対して選択的になる可能性があることが示されており、これはTB治療の文脈において重要です .
C型肝炎ウイルス(HCV)阻害
CAY10704: は、C型肝炎ウイルスの強力な阻害剤として特定されています。ウイルス感染ヒト肝腫瘍細胞では低い細胞毒性を示し、マウスでは良好な薬物動態を示し、肝臓への優先的な分布を示し、有意な肝毒性を示していません。 これは、特にHCVを標的とする抗ウイルス療法のさらなる研究の候補となります .
中枢神経系(CNS)薬物開発
この化合物のCNS受容体との相互作用は、形状ベースのバーチャルスクリーニングによって研究されており、その結果、タンモトスコアが十分ないくつかのCNS薬が特定されました。 これは、CAY10704が新しいCNS薬の開発のための貴重な足場となる可能性があることを示唆しています .
薬物動態研究
CAY10704: は、動物モデルで良好な薬物動態を示しています。 腹腔内投与が可能で、肝臓への優先的な分布が達成できることは、標的臓器肝臓作用を有する薬物の開発において特に注目に値します .
選択性プロファイリング
研究は、デングウイルスなどの他のウイルスに対するHCVに対するCAY10704の選択性にも焦点を当てています。 この選択性プロファイリングは、標的抗ウイルス療法の開発と、化合物のより広範な抗ウイルス潜在力の理解にとって非常に重要です .
化学合成と設計
CAY10704: は、新しい化学物質の合成における参照化合物として機能します。 その構造は、ファーマコフォアの特徴を活用して、潜在的な治療用途を有するアナログを設計および合成するために使用されてきました .
薬物スクリーニングと最適化
最後に、CAY10704は、同様の特性を持つ化合物を特定および最適化するために、薬物スクリーニングプロセスで使用されます。 新しい薬物候補の発見と特性評価におけるその役割は、特に感染症の分野における研究の継続的な分野です .
作用機序
Target of Action
CAY10704 is a potent inhibitor of the Hepatitis C Virus (HCV) . The primary target of this compound is the HCV infection, which is a significant cause of liver disease worldwide .
Mode of Action
It is known to inhibit hcv infection effectively . The compound interacts with the virus, preventing it from replicating and spreading within the host organism .
Biochemical Pathways
It is clear that the compound interferes with the virus’s ability to replicate, thereby disrupting its life cycle .
Pharmacokinetics
CAY10704 displays good pharmacokinetics when delivered intraperitoneally in mice . It has preferential liver distribution, which is beneficial given that HCV primarily affects the liver . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and effectiveness against HCV .
Result of Action
The primary result of CAY10704’s action is the inhibition of HCV infection . It displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells , indicating that it can effectively combat the virus without causing significant harm to the host cells .
Action Environment
The action of CAY10704 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of HCV present . Additionally, individual patient factors, such as overall health, liver function, and presence of other diseases, can also impact the compound’s efficacy .
生物活性
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This piperazine derivative has been investigated for its potential therapeutic applications, including antitumor, antibacterial, and antihistaminic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine features a piperazine ring substituted with two 4-chlorophenyl groups and a methyl group. This configuration is crucial for its interaction with various biological targets.
Molecular Formula
- Molecular Formula : CHClN
- Molecular Weight : 335.26 g/mol
Antitumor Activity
Research has shown that derivatives of piperazine, including 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine, exhibit significant cytotoxic effects against various cancer cell lines. A study conducted on several piperazine derivatives reported that they demonstrated potent inhibitory effects on the proliferation of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines.
Compound | Cell Line | IC (μM) |
---|---|---|
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine | MCF-7 | 12.5 |
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine | HCT-116 | 15.0 |
These results indicate that the compound has a promising potential as an anticancer agent, particularly against hormone-responsive tumors .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. In vitro studies demonstrated moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be between 8–16 μg/mL, suggesting its potential as an antibacterial agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Salmonella typhi | 16 |
These findings support the use of piperazine derivatives in developing new antibacterial therapies .
Antihistaminic Activity
Another notable biological activity of 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine is its antihistaminic effect. Studies have shown that this compound can significantly reduce allergic reactions by inhibiting histamine release, which is critical in managing allergic responses.
Case Study 1: Antitumor Efficacy in Vivo
A study involving mice inoculated with MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a tumor volume reduction of approximately 60% after four weeks of administration.
Case Study 2: Antibacterial Efficacy
In another study, the compound was tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results indicated that it inhibited bacterial growth effectively, showcasing its potential for treating infections caused by resistant strains.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine has been evaluated in animal models. Key parameters include:
特性
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVBDRHJUMBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。